molecular formula C19H31IN2 B8229185 1,3-Dihexylbenzimidazolium iodide

1,3-Dihexylbenzimidazolium iodide

Cat. No.: B8229185
M. Wt: 414.4 g/mol
InChI Key: CWTIAZGDHTXLLK-UHFFFAOYSA-M
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Description

1,3-Dihexylbenzimidazolium iodide is a chemical compound with the molecular formula C19H31N2I. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzimidazole core substituted with hexyl groups at the 1 and 3 positions, and an iodide ion as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihexylbenzimidazolium iodide typically involves the alkylation of benzimidazole. The general synthetic route can be summarized as follows:

    Starting Material: Benzimidazole

    Alkylation: Benzimidazole is reacted with hexyl halides (such as hexyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce hexyl groups at the 1 and 3 positions.

    Quaternization: The resulting 1,3-dihexylbenzimidazole is then treated with an excess of iodomethane to form the quaternary ammonium salt, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihexylbenzimidazolium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.

    Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common for this specific compound.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the benzimidazole core.

Major Products Formed

    Substitution Reactions: Products include 1,3-Dihexylbenzimidazol-3-ium chloride or bromide.

    Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.

    Complexation: Metal-benzimidazole complexes with varying stoichiometries.

Scientific Research Applications

1,3-Dihexylbenzimidazolium iodide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis.

    Biology: Investigated for its potential antimicrobial properties due to the benzimidazole core.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dihexylbenzimidazolium iodide depends on its application:

    Antimicrobial Activity: The benzimidazole core can interact with microbial DNA, inhibiting replication and transcription processes.

    Catalysis: As a ligand, it can stabilize metal ions and facilitate catalytic cycles in various chemical reactions.

    Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylbenzimidazol-3-ium;iodide
  • 1,3-Diethylbenzimidazol-3-ium;iodide
  • 1,3-Dipropylbenzimidazol-3-ium;iodide

Uniqueness

1,3-Dihexylbenzimidazolium iodide is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl, ethyl, propyl). This structural difference can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

1,3-dihexylbenzimidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTIAZGDHTXLLK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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